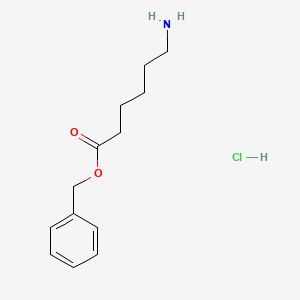

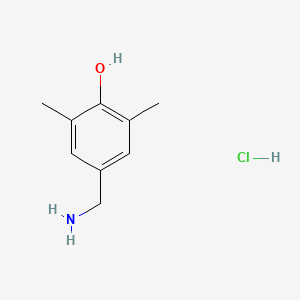

![molecular formula C8H10BNO2 B1374410 7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol CAS No. 1335095-08-3](/img/structure/B1374410.png)

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

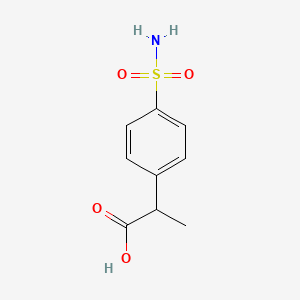

“7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is a chemical compound with the molecular formula C8H10BNO2 . It is a solid substance at room temperature . The compound belongs to the class of benzoxaboroles, which are characterized by a five-membered oxaborole ring fused with a phenyl ring.

Molecular Structure Analysis

The InChI code for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The molecular weight of “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 162.98 . It is a solid substance at room temperature .科学的研究の応用

D-Amino Acid Oxidase Inhibition and Chronic Pain Management

D-amino acid oxidase (DAAO) plays a significant role in the development of central sensitization-mediated chronic pain. Studies have shown that DAAO inhibitors, such as CBIO, can interact with morphine in analgesia in an additive manner in acute nociception settings and in formalin-induced tonic pain. This interaction does not produce self-tolerance to analgesia or cross-tolerance to morphine. Furthermore, DAAO inhibitors can prevent or even reverse morphine tolerance to analgesia, suggesting their potential in managing chronic pain and their pharmacological basis in combination with morphine for clinical pain management (Gong et al., 2012).

Antibiotic Properties and Bacterial Inhibition

GSK2251052, a boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, has been developed for treating serious Gram-negative infections. It demonstrates high tissue distribution and a longer half-life of total radioactivity in plasma compared to the parent compound. The major metabolite, M3, resulted from the oxidation of the propanol side chain and was eliminated renally. These findings underscore the potential of boron-containing compounds in treating bacterial infections and the need for understanding their disposition and metabolism in human systems (Bowers et al., 2013).

Enhancement of NMDAR-mediated Neurotransmission

Sodium benzoate, a DAAO inhibitor, has been shown to enhance NMDAR-mediated neurotransmission, which is crucial in the pathophysiology of schizophrenia. Clinical trials have revealed that sodium benzoate as an add-on treatment can significantly improve various symptom domains and neurocognition in patients with chronic schizophrenia. These findings highlight the potential of DAAO inhibition as a novel approach for new drug development for schizophrenia and other neurological conditions (Lane et al., 2013).

Safety And Hazards

The safety information for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFYNSWNCDQADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CCO1)C=CC(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)